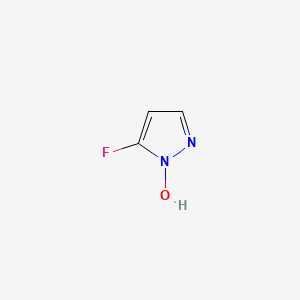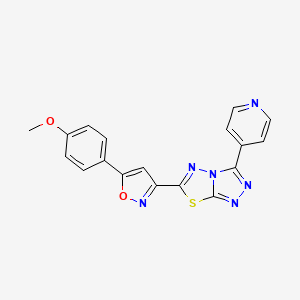
C18H12N6O2S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto con la fórmula molecular C18H12N6O2S es una molécula orgánica que contiene átomos de carbono, hidrógeno, nitrógeno, oxígeno y azufre
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de C18H12N6O2S típicamente involucra múltiples pasos, incluyendo la formación de intermediarios clave y sus reacciones subsecuentes bajo condiciones controladas. Las rutas sintéticas comunes pueden incluir:
Formación de la estructura central: Este paso a menudo involucra la reacción de compuestos aromáticos con reactivos que contienen nitrógeno para formar la estructura central de la molécula.
Modificaciones de grupos funcionales: Introducción de grupos funcionales como nitro, amino o sulfonilo a través de reacciones como nitración, reducción o sulfonación.
Reacciones de ciclación: Formación de estructuras cíclicas a través de reacciones de ciclación, las cuales pueden involucrar el uso de catalizadores y condiciones de reacción específicas.
Métodos de producción industrial
La producción industrial de This compound puede involucrar síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Esto a menudo incluye:
Reactores de flujo por lotes o continuo: Uso de reactores que permiten un control preciso de los parámetros de reacción como temperatura, presión y concentraciones de reactivos.
Técnicas de purificación: Métodos como cristalización, destilación o cromatografía para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
C18H12N6O2S: puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Reacción con agentes oxidantes para formar derivados oxidados.
Reducción: Reacción con agentes reductores para formar derivados reducidos.
Sustitución: Reemplazo de grupos funcionales con otros grupos a través de reacciones de sustitución nucleofílica o electrofílica.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio o trióxido de cromo.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio o gas hidrógeno con un catalizador.
Reactivos de sustitución: Halogenos, haluros de alquilo o cloruros de sulfonilo.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados nitro o sulfona, mientras que la reducción puede producir aminas o tioles.
Aplicaciones Científicas De Investigación
C18H12N6O2S: tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:
Química: Utilizado como bloque de construcción para la síntesis de moléculas y materiales más complejos.
Biología: Investigado por sus posibles actividades biológicas, como propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por sus posibles efectos terapéuticos y como compuesto principal para el desarrollo de fármacos.
Industria: Utilizado en la producción de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de C18H12N6O2S involucra su interacción con objetivos moleculares y vías específicas. Esto puede incluir:
Unión a enzimas o receptores: El compuesto puede unirse a enzimas o receptores, alterando su actividad y dando lugar a efectos biológicos.
Modulación de vías de señalización: Puede influir en las vías de señalización involucradas en el crecimiento celular, la apoptosis o las respuestas inmunitarias.
Comparación Con Compuestos Similares
C18H12N6O2S: se puede comparar con otros compuestos similares para destacar su singularidad. Los compuestos similares pueden incluir:
C18H12N6O2: Carece del átomo de azufre, lo que puede resultar en diferentes propiedades químicas y biológicas.
C18H12N6O3S: Contiene un átomo de oxígeno adicional, lo que puede alterar su reactividad y aplicaciones.
C18H12N6O2S2: Contiene un átomo de azufre adicional, lo que puede afectar su estabilidad química y actividad biológica.
Propiedades
Fórmula molecular |
C18H12N6O2S |
|---|---|
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
5-(4-methoxyphenyl)-3-(3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1,2-oxazole |
InChI |
InChI=1S/C18H12N6O2S/c1-25-13-4-2-11(3-5-13)15-10-14(23-26-15)17-22-24-16(20-21-18(24)27-17)12-6-8-19-9-7-12/h2-10H,1H3 |
Clave InChI |
XYRIKMMSBHIHKM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC(=NO2)C3=NN4C(=NN=C4S3)C5=CC=NC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


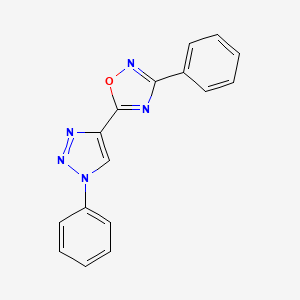


![3-(4-fluorophenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B12629509.png)

![(4s)-4-[(1r)-1-Hydroxy-2-({1-[3-(1-Methylethyl)phenyl]cyclopropyl}amino)ethyl]-19-(Methoxymethyl)-11-Oxa-3,16-Diazatricyclo[15.3.1.1~6,10~]docosa-1(21),6(22),7,9,17,19-Hexaen-2-One](/img/structure/B12629521.png)
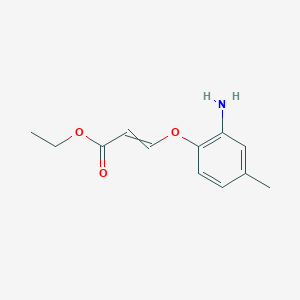
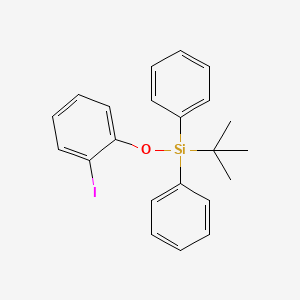
![N-[[3-[(2-chlorophenyl)methoxy]phenyl]methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride](/img/structure/B12629529.png)

![(11R,12S,16R)-14-(2,4-dichlorophenyl)-11-(4-methoxybenzoyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12629549.png)
![Methyl [(6-aminopyridazin-3-yl)sulfanyl]acetate](/img/structure/B12629558.png)
![5-Methoxy-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B12629565.png)
